methyl N-[3-(aminomethyl)phenyl]carbamate
Overview
Description
Methyl N-[3-(aminomethyl)phenyl]carbamate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The carbamate functionality in this compound is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 180.21 .Scientific Research Applications
Synthesis via Non-Phosgene Methods
Methyl N-phenyl carbamate, closely related to methyl N-[3-(aminomethyl)phenyl]carbamate, has been synthesized through non-phosgene methods due to environmental concerns associated with phosgene. Various methods such as oxidative carbonylation of aniline, Hoffman rearrangement, and aminolysis of dimethyl carbonate have been explored, showcasing the compound's relevance in green chemistry and as an intermediate in various chemical syntheses (K. Ta, 2013).
Green Synthesis Approaches
Studies have focused on synthesizing methyl N-phenyl carbamate using green and efficient methods. For instance, using methyl formate as a carbonylating agent offers a less hazardous alternative, highlighting the compound's role in sustainable chemical processes (M. Yalfani et al., 2015).
Catalytic Synthesis
The synthesis of methyl N-phenyl carbamate over Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors demonstrates its significance in catalysis research. This method provides insights into efficient catalyst design for the production of important chemical intermediates (Min Kang et al., 2019).
Electrophilic Amination
The compound's utility is further evidenced in electrophilic amination reactions, where it serves as a precursor for various aminated derivatives. This underscores its importance in the synthesis of complex organic molecules and potential pharmaceuticals (A. V. Velikorodov et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for methyl N-[3-(aminomethyl)phenyl]carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Properties
IUPAC Name |
methyl N-[3-(aminomethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGLBTSPLCLBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-64-7 | |
Record name | methyl N-[3-(aminomethyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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